molecular formula C11H17BClNO2 B13493111 {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride

{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride

Cat. No.: B13493111
M. Wt: 241.52 g/mol
InChI Key: QGXOWZNRHVEDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride typically involves the reaction of 3-bromomethylphenylboronic acid with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Scientific Research Applications

Chemistry

In chemistry, {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to synthesize biaryl compounds. These reactions are essential in the development of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine

In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H17BClNO2

Molecular Weight

241.52 g/mol

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8,14-15H,1-2,6-7,9H2;1H

InChI Key

QGXOWZNRHVEDLM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC2)(O)O.Cl

Origin of Product

United States

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